molecular formula C13H12O4 B14079644 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione CAS No. 102632-07-5

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione

Cat. No.: B14079644
CAS No.: 102632-07-5
M. Wt: 232.23 g/mol
InChI Key: BGIBLSNQORNFEG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a methyl group at position 5 on the naphthalene ring. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method includes the reaction of 2,3-dimethoxynaphthalene with a methylating agent under controlled conditions to introduce the methyl group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methoxylation and methylation reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a redox-cycling agent to study electron transfer processes.

    Biology: Investigated for its role in inducing reactive oxygen species (ROS) and studying cell toxicity, apoptosis, and necrosis.

    Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione involves its redox-cycling ability, which leads to the generation of superoxide anions. These reactive oxygen species can cause oxidative stress, leading to cell damage, apoptosis, or necrosis. The compound targets cellular components, disrupting normal cellular functions and inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct redox-cycling properties and biological activities. Its ability to induce varying cellular responses based on concentration makes it a valuable compound for research in oxidative stress and cell death mechanisms .

Properties

CAS No.

102632-07-5

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2,3-dimethoxy-5-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H12O4/c1-7-5-4-6-8-9(7)11(15)13(17-3)12(16-2)10(8)14/h4-6H,1-3H3

InChI Key

BGIBLSNQORNFEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)OC)OC

Origin of Product

United States

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